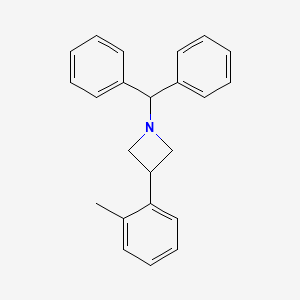
1-Benzhydryl-3-(o-tolyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzhydryl-3-(o-tolyl)azetidine is an organic compound belonging to the azetidine class, characterized by a four-membered nitrogen-containing ring This compound is notable for its unique structure, which includes a benzhydryl group and an o-tolyl group attached to the azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzhydryl-3-(o-tolyl)azetidine typically involves the reaction of benzhydryl chloride with o-toluidine in the presence of a base, followed by cyclization to form the azetidine ring. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or toluene.
Base: Sodium hydride or potassium carbonate is frequently employed.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 100°C.
Cyclization: The cyclization step may require additional reagents such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of microreactors allows for precise control over temperature and pressure, enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Benzhydryl-3-(o-tolyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzhydryl or o-tolyl groups, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups, depending on the reagents used.
Scientific Research Applications
1-Benzhydryl-3-(o-tolyl)azetidine has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-3-(o-tolyl)azetidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-Benzhydryl-3-(p-tolyloxy)azetidine
- 1-Benzhydryl-3-azetidinol
- 1-Benzhydryl-3-hydroxyazetidine
Comparison: 1-Benzhydryl-3-(o-tolyl)azetidine is unique due to the presence of the o-tolyl group, which imparts distinct steric and electronic properties compared to its analogs
Properties
Molecular Formula |
C23H23N |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
1-benzhydryl-3-(2-methylphenyl)azetidine |
InChI |
InChI=1S/C23H23N/c1-18-10-8-9-15-22(18)21-16-24(17-21)23(19-11-4-2-5-12-19)20-13-6-3-7-14-20/h2-15,21,23H,16-17H2,1H3 |
InChI Key |
RJSNHALZKJIGES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















